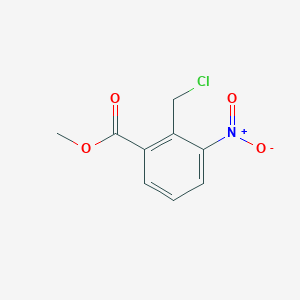

Methyl 2-(chloromethyl)-3-nitrobenzoate

Description

Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS: 1218910-61-2) is an aromatic ester with the molecular formula C₉H₈ClNO₄ and a molecular weight of 229.62 g/mol . It features a nitro group at the 3-position and a chloromethyl substituent at the 2-position of the benzene ring, with a methyl ester at the carboxyl group. This compound is notable as a genotoxic impurity in the synthesis of lenalidomide, a pharmaceutical agent used in cancer treatment . It is stored under inert conditions (2–8°C) due to its reactivity and hazards, including skin/eye corrosion (H314) and acute toxicity (H302) .

Properties

IUPAC Name |

methyl 2-(chloromethyl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMCDJBYZAKJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677152 | |

| Record name | Methyl 2-(chloromethyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218910-61-2 | |

| Record name | Methyl 2-(chloromethyl)-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218910-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(chloromethyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chloromethyl)-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by chloromethylation to add the chloromethyl group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-3-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzoates.

Reduction: Formation of methyl 2-(aminomethyl)-3-nitrobenzoate.

Oxidation: Formation of 2-(chloromethyl)-3-nitrobenzoic acid.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 2-(chloromethyl)-3-nitrobenzoate serves as a versatile intermediate in organic synthesis. Its applications include:

- Alkylating Agent : The chloromethyl group allows it to act as an alkylating agent, facilitating carbon-carbon bond formation reactions such as Suzuki-Miyaura coupling.

- Synthesis of Pharmaceutical Compounds : It is utilized in the synthesis of various pharmaceuticals, including derivatives like methyl indole-4-carboxylate and 5-aminoisoquinolin-1(2H)-one .

Analytical Methods

Recent studies have focused on developing analytical methods for detecting this compound as a genotoxic impurity in pharmaceuticals, particularly in lenalidomide formulations. The following methods have been validated:

- High-Performance Liquid Chromatography (HPLC) : A method was developed for simultaneous detection and quantification of this compound alongside other related impurities. The HPLC system utilized a mobile phase composed of perchloric acid and methanol-acetonitrile mixtures, achieving linearity within specific concentration ranges .

HPLC Method Summary

| Parameter | Value |

|---|---|

| Column | Ascentis Express F5 |

| Mobile Phase | 0.1% Perchloric Acid: Methanol (80%): Acetonitrile (20%) |

| Detection Wavelength | 210 nm |

| Linearity Range | 4.59 - 91.2 ppm |

The method demonstrated sufficient sensitivity for analyzing genotoxic impurities, with recovery rates between 80-120% and relative standard deviations below 10% .

Case Studies

- Genotoxic Impurity Analysis : A study validated an HPLC method for detecting this compound in lenalidomide formulations. This research highlighted the compound's role as a potential mutagenic impurity arising during the manufacturing process, underscoring the need for rigorous quality control measures in pharmaceutical production .

- Synthesis Pathways : Another study explored various synthetic pathways involving this compound, demonstrating its utility in creating complex molecular structures that could lead to novel therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-3-nitrobenzoate involves its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The chloromethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Halogen and Ester Modifications

The following table compares Methyl 2-(chloromethyl)-3-nitrobenzoate with compounds sharing similar nitrobenzoate backbones but differing in substituents or halogens:

Key Observations :

- Halogen Effects : Bromine in Methyl 2-bromo-3-nitrobenzoate increases molecular weight and may enhance electrophilicity compared to chlorine analogues, influencing reactivity in substitution reactions .

- Functional Group Impact: The amino group in Methyl 2-amino-3-nitrobenzoate enables participation in coupling reactions (e.g., amide formation), unlike the inert chloromethyl group .

- Solubility : Hydroxyl substitution (Methyl 2-hydroxy-3-nitrobenzoate) improves solubility in polar solvents, whereas chloromethyl derivatives are typically less polar .

Positional Isomers and Nitro Group Orientation

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS: 334952-07-7) :

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS: 95617-09-7) :

Structural Implications :

Genotoxic Impurities in Pharmaceuticals

This compound is classified as a genotoxic impurity alongside:

- Methyl 2-(bromomethyl)-5-nitrobenzoate (MMM)

- Methyl 2-(bromomethyl)-6-nitrobenzoate (MON)

- Methyl 2-(bromomethyl)-4-nitrobenzoate (MPN)

These compounds differ in the position of the bromomethyl and nitro groups , which impacts their interaction with DNA and overall toxicity profiles. For instance, the 3-nitro position in the title compound may enhance electrophilic reactivity compared to 4- or 5-nitro isomers .

Biological Activity

Methyl 2-(chloromethyl)-3-nitrobenzoate (MCN) is an organic compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₈ClNO₄

- Molecular Weight : 217.62 g/mol

- Structure : The compound features a nitro group (-NO₂) and a chloromethyl group (-CH₂Cl), which contribute to its reactivity and biological interactions.

The biological activity of MCN is largely attributed to its reactive functional groups:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines or thiols, potentially leading to the formation of biologically active derivatives.

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may interact with various biological targets, including enzymes and receptors, modulating their activity .

Antimicrobial Properties

Research indicates that derivatives of MCN exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The presence of the nitro group is often linked to enhanced antibacterial properties .

Anticancer Potential

MCN has been investigated for its anticancer properties. Studies on related nitroaromatic compounds suggest that they may induce cytotoxic effects in cancer cell lines. For example, a related compound demonstrated moderate cytotoxicity against breast cancer cells with an IC₅₀ value of 21.8 µM .

Case Studies and Research Findings

-

HPLC Method Development :

A study focused on developing a high-performance liquid chromatography (HPLC) method for detecting MCN as a genotoxic impurity in lenalidomide formulations. The method showed good linearity and precision for quantifying MCN in complex mixtures .Compound Detection Range (ppm) Purity (%) MCN 4.59 - 91.2 94.9 MMM 6.58 - 90.0 99.96 -

Antitumor Activity :

Another study explored the antitumor activity of nitroaromatic derivatives, highlighting the potential of compounds like MCN in cancer therapy due to their ability to induce apoptosis in tumor cells . -

Comparative Analysis :

Comparative studies between MCN and similar compounds revealed that the unique combination of the chloromethyl and nitro groups enhances its reactivity and biological activity compared to other benzoate derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-(chloromethyl)-3-nitrobenzoate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves two steps: (1) nitration of a methyl benzoate derivative using concentrated HNO₃ and H₂SO₄ at controlled temperatures (0–25°C) to introduce the nitro group, and (2) chlorination of the methyl group using thionyl chloride (SOCl₂) in the presence of DMF as a catalyst. Insufficient H₂SO₄ during nitration can lead to incomplete reactions, as evidenced by residual starting material in TLC . Optimizing acid stoichiometry (e.g., H₂SO₄:HNO₃ ratio) and reaction time (10–30 minutes) is critical for maximizing yield .

Q. How can researchers confirm the purity and structure of this compound?

- Methodology : Use a combination of analytical techniques:

- TLC (silica gel, 8:2 hexane/ethyl acetate) to monitor reaction progress and purity .

- IR spectroscopy to identify functional groups: ~1725 cm⁻¹ (ester C=O), 1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), and 1280 cm⁻¹ (C-O ester) .

- Melting point analysis (expected range 75–77°C for purified derivatives) .

- Single-crystal X-ray diffraction for definitive structural confirmation, as demonstrated for structurally similar nitroaromatic compounds .

Q. What purification methods are effective for isolating this compound?

- Methodology : After quenching the reaction in ice, vacuum filtration (Hirsch funnel) followed by recrystallization in methanol or ethanol yields pure product. Craig tube recrystallization is recommended for small-scale syntheses to minimize losses .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodology : The chloromethyl group’s position ortho to the nitro group creates steric hindrance and electron-withdrawing effects, slowing nucleophilic attacks. Computational studies (e.g., DFT/B3LYP/6-31G*) can model charge distribution and predict reactivity. For example, the nitro group reduces electron density at the chloromethyl site, favoring SN2 mechanisms over SN1 .

Q. What computational tools are used to predict the physicochemical properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations provide insights into:

- HOMO/LUMO energies (predicting redox behavior and charge transfer).

- LogP values (estimating lipophilicity for bioavailability studies).

- Polar surface area (PSA) (correlating with membrane permeability).

Example data for a related compound:

| Property | Value |

|---|---|

| HOMO (eV) | -6.12 |

| LUMO (eV) | -1.87 |

| LogP | 2.34 |

| PSA (Ų) | 85.6 |

| Derived from DFT studies on methyl nitrobenzoate derivatives . |

Q. How can researchers resolve contradictions in reaction outcomes during scale-up synthesis?

- Methodology : Discrepancies (e.g., lower yields at larger scales) often arise from inefficient heat dissipation or mixing. Use kinetic profiling (e.g., in situ IR or HPLC) to identify bottlenecks. For example, incomplete nitration due to localized overheating can be mitigated by slow addition of HNO₃ and rigorous temperature control .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodology : The chloromethyl group poses alkylation hazards. Key precautions include:

- Storage : Tightly sealed containers in cool (<10°C), dry, and ventilated areas to prevent decomposition .

- Handling : Use grounded equipment and non-sparking tools to avoid static discharge. Avoid contact with metals (e.g., iron or aluminum) due to corrosion risks .

- Personal protective equipment (PPE) : Nitrile gloves, fume hoods, and flame-retardant lab coats .

Mechanistic Insights

Q. What is the role of DMF in the chlorination step of this compound synthesis?

- Methodology : DMF catalyzes the chlorination by forming a reactive Vilsmeier-Haack complex with SOCl₂, enhancing electrophilicity and facilitating chloride substitution at the methyl group. The reaction mechanism involves intermediate acyl chloride formation, confirmed by trapping experiments and NMR monitoring .

Applications in Drug Development

Q. How is this compound utilized as an intermediate in angiotensin II receptor antagonists?

- Methodology : It serves as a precursor for introducing tert-butoxycarbonyl (Boc)-protected amino groups via azide intermediates. For example, treatment with sodium azide generates methyl 2-(azidocarbonyl)-3-nitrobenzoate, which undergoes Curtius rearrangement to form Boc-protected amines critical in candesartan synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.